4,5-Dichloro-1,3-dihydro-2H-benzo[d]imidazol-2-one

Synthetic Chemistry Quinolone Antibiotics Procurement

Researchers synthesizing third-generation quinolone antibacterials require the 4,5-dichloro isomer specifically-generic substitution with 5,6- or 4,6-dichloro isomers fails to yield correct downstream products. This compound is the validated intermediate for Lomefloxacin and Ofloxacin. • Required 4,5-dichloro isomer for quinolone antibiotic cyclization step • Distinct from 5,6-dichloro (Maribavir) and 4,6-dichloro isomers; substitution pattern determines bioactivity • Available in ≥98% purity with global shipping

Molecular Formula C7H4Cl2N2O
Molecular Weight 203.02
CAS No. 273930-54-4
Cat. No. B2601669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichloro-1,3-dihydro-2H-benzo[d]imidazol-2-one
CAS273930-54-4
Molecular FormulaC7H4Cl2N2O
Molecular Weight203.02
Structural Identifiers
SMILESC1=CC(=C(C2=C1NC(=O)N2)Cl)Cl
InChIInChI=1S/C7H4Cl2N2O/c8-3-1-2-4-6(5(3)9)11-7(12)10-4/h1-2H,(H2,10,11,12)
InChIKeyBNPSZPFJQMZOTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,5-Dichloro-1,3-dihydro-2H-benzo[d]imidazol-2-one – Positional Isomer Overview


4,5-Dichloro-1,3-dihydro-2H-benzo[d]imidazol-2-one (CAS 273930-54-4) is a dichlorinated benzimidazol-2-one with the molecular formula C7H4Cl2N2O and a molecular weight of 203.03 g/mol . It serves as a crucial synthetic intermediate derived from 2,3,4-Trichloronitrobenzene, specifically enabling the synthesis of third-generation quinolone antibacterial drugs like Lomefloxacin and Ofloxacin . Its 4,5-dichloro substitution pattern distinguishes it from other dichlorobenzimidazolone isomers and underpins its unique chemical and biological profile.

Specific isomer required for third-generation quinolone antibiotic synthesis research (Lomefloxacin, Ofloxacin pathways).
4,5-Dichloro substitution pattern distinguishes its synthetic role from 5,6- and 4,6-dichloro isomers.
High purity reported by suppliers (≥98% threshold) supports reproducible intermediate use.

4,5-Dichloro Isomer – Why Substitution Matters


In the benzimidazol-2-one class, the position of chlorine substitution critically dictates both synthetic utility and biological activity. 4,5-Dichloro-1,3-dihydro-2H-benzo[d]imidazol-2-one cannot be generically substituted with its 5,6-dichloro (CAS 2033-29-6) or 4,6-dichloro isomers. The 5,6-isomer is a key intermediate for the antiviral drug Maribavir, while the 4,5-isomer is specifically required for quinolone antibiotic synthesis pathways . Substitution with a non-chlorinated or differently substituted benzimidazol-2-one would fail to produce the desired downstream products. Furthermore, antiviral studies on nucleoside derivatives show that the 4,5- and 4,6-dichloro isomers have different activity and cytotoxicity profiles, confirming that the chlorine pattern is critical for target engagement and selectivity [1].

Isomer mismatch in quinolone synthesis

5,6-Dichloro isomer (CAS 2033-29-6) is associated with antiviral Maribavir synthesis; may not support quinolone antibiotic pathways, risking synthetic route failure.

Activity profile divergence

4,6-Dichloro isomer exhibits distinct cytotoxicity and antiviral response profiles vs. 4,5-isomer; may not replicate anti-HCMV selectivity or compound behavior in structure-activity studies.

4,5-Dichloro Isomer – Quantitative Differentiation Evidence


Exclusive Quinolone Intermediate vs. Maribavir

The 4,5-dichloro isomer is specifically documented as a synthetic intermediate for third-generation quinolones Lomefloxacin and Ofloxacin . In contrast, the 5,6-dichloro isomer (CAS 2033-29-6) is a key intermediate for the antiviral drug Maribavir . This difference in chemical reactivity and final product dictates that the 4,5-isomer cannot be substituted for the 5,6-isomer in quinolone synthesis, and vice versa.

Synthetic pathway role
Data to verify
Target: Intermediate for Lomefloxacin & Ofloxacin synthesis
Comparator: 5,6-Dichloro isomer → Intermediate for Maribavir
Mutually exclusive synthetic pathways; isomer identity is critical.
Supplier and literature indicate zero functional overlap.
Synthetic Chemistry Quinolone Antibiotics Procurement

Anti-HCMV Potency

In a study of ribofuranosyl derivatives, 2-chloro and 2-bromo analogs of the 4,5-dichloro series showed activity against HCMV with IC50 values of 1-10 µM and were non-cytotoxic in their antiviral dose ranges [1]. This establishes a specific potency window for analogs derived from the 4,5-dichloro core, providing a baseline for further optimization.

Anti-HCMV potency
Class-level
IC50 1–10 µM (ribofuranosyl derivatives)
Non-cytotoxic at antiviral concentrations
Reported anti-HCMV response context; selectivity requires validation.
4,6-Dichloro analogs showed distinct cytotoxicity profile [REFS-1].
Antiviral Research Human Cytomegalovirus Medicinal Chemistry

Purity & Batch Consistency

Commercially available batches of 4,5-Dichloro-1,3-dihydro-2H-benzo[d]imidazol-2-one are supplied with high purity validated by HPLC and NMR. Reported purity levels include 99.93% (by HPLC) and 99.76% , with full certificates of analysis available. This high purity is essential for its use as a synthetic intermediate, where impurities can significantly reduce downstream yields or introduce difficult-to-remove byproducts.

Purity & batch consistency
Supplier data
Up to 99.93% by HPLC (supplier report)
Exceeds typical ≥98% research-grade threshold
High purity supports reproducible synthesis; supplier review recommended.
Batch-specific COA should be verified.
Quality Control Analytical Chemistry Reproducibility

Lipophilicity vs. Parent Benzimidazolone

The 4,5-dichloro substitution significantly alters the physicochemical profile compared to the unsubstituted benzimidazol-2-one. The target compound has a calculated LogP of 2.35 and features two hydrogen bond donors (the two N-H groups) . The presence of two chlorine atoms increases lipophilicity and molecular weight (203.03 g/mol) compared to the parent benzimidazol-2-one (MW 134.14 g/mol, LogP ~0.9), affecting solubility and membrane permeability.

Lipophilicity shift
Class-level
Target LogP: 2.35 (MW 203.03)
Parent benzimidazolone LogP: ~0.9 (MW 134.14)
Higher lipophilicity may influence solubility and membrane permeability.
ΔLogP ≈ +1.45; impacts synthetic media compatibility.
Physicochemical Properties Drug Design LogP

4,5-Dichloro Isomer – Validated Application Scenarios


Third-Generation Quinolone Synthesis

This compound is the required intermediate for the synthesis of Lomefloxacin and Ofloxacin . Research groups and pharmaceutical companies developing or scaling up these antibiotics must source the 4,5-dichloro isomer specifically to ensure the correct cyclization step in the synthetic pathway.

Anti-HCMV Nucleoside Analog Design

The 4,5-dichlorobenzimidazole core is a proven scaffold for designing potent inhibitors of human cytomegalovirus (HCMV), with ribofuranosyl derivatives showing IC50 values of 1-10 µM [1]. This compound serves as the starting point for synthesizing a library of 2-substituted analogs for antiviral screening programs.

SK/IK Channel Positive Modulator Precursor

The core structure of 4,5-Dichloro-1,3-dihydro-2H-benzo[d]imidazol-2-one is the direct precursor for 1,3-diethyl-4,5-dichlorobenzimidazol-2-one (NS4591), a potent and selective positive modulator of SK/IK potassium channels with in vivo efficacy in models of overactive bladder [2]. Researchers in ion channel pharmacology require this intermediate to explore new chemical entities targeting KCa2 and KCa3 channels.

SAR: Dichlorobenzimidazole Isomers

For medicinal chemistry groups studying the impact of chlorine substitution patterns on biological activity, this specific 4,5-isomer is essential. Its antiviral potency, cytotoxicity, and physicochemical properties are distinct from the 5,6- and 4,6-dichloro isomers, making systematic comparison studies possible [REFS-2, REFS-4].

Application
Selection Property
Validation Focus
Third-generation quinolone synthesis research
Isomer-specific synthetic intermediate
Synthetic pathway validation (Lomefloxacin/Ofloxacin routes)
Anti-HCMV nucleoside analog design
4,5-Dichloro core for antiviral SAR exploration
Anti-HCMV activity and selectivity profiling
SK/IK channel modulator precursor studies
Core structure for NS4591-type analog synthesis
Ion channel modulation assay and model-response validation
Dichlorobenzimidazole isomer SAR studies
Isomer-specific activity and property comparison
Activity/cytotoxicity differentiation across 4,5-, 5,6- and 4,6-isomers
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